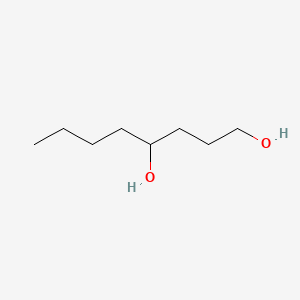
3-Bromo-2-fluorobenzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluorobenzamidine is an organic compound with the molecular formula C7H5BrFN2 It is a derivative of benzamidine, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 3-Bromo-2-fluorobenzamidine typically involves multiple steps. One common method starts with the acetylation of o-bromoaniline using chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide. This intermediate undergoes nitration with nitric acid to yield N-(2-bromo-6-nitrophenyl)acetamide. Subsequent hydrolysis of this compound produces 2-bromo-6-nitroaniline, which is then subjected to diazotization and fluorination to obtain 3-bromo-2-fluoronitrobenzene. Finally, the nitro group is reduced to form this compound .
Chemical Reactions Analysis
3-Bromo-2-fluorobenzamidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the intermediate stages can be reduced to an amine group.
Oxidation Reactions: The compound can be oxidized to form different functional groups depending on the reagents used.
Common reagents for these reactions include nitric acid for nitration, chloroacetic chloride for acetylation, and various reducing agents for the reduction of nitro groups .
Scientific Research Applications
3-Bromo-2-fluorobenzamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
3-Bromo-2-fluorobenzamidine can be compared with other similar compounds, such as:
3-Bromo-2-hydroxypyridine: This compound has a hydroxyl group instead of an amidine group, which affects its chemical reactivity and biological activity.
3-Bromo-2-fluorobenzonitrile: This compound has a nitrile group instead of an amidine group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6BrFN2 |
|---|---|
Molecular Weight |
217.04 g/mol |
IUPAC Name |
3-bromo-2-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) |
InChI Key |
OHOGXVYUUHFPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)

![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)


![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)

